molecular formula C14H21NO4 B13156437 tert-Butyl (1-hydroxy-3-(3-hydroxyphenyl)propan-2-yl)carbamate

tert-Butyl (1-hydroxy-3-(3-hydroxyphenyl)propan-2-yl)carbamate

Cat. No.: B13156437
M. Wt: 267.32 g/mol
InChI Key: JZAAEHIJIBQGQE-UHFFFAOYSA-N
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Description

tert-Butyl(1-hydroxy-3-(3-hydroxyphenyl)propan-2-yl)carbamate is an organic compound with the molecular formula C14H21NO4. It is a derivative of carbamic acid and is often used in organic synthesis as a protecting group for amines. The compound is known for its stability and ability to protect functional groups during chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl(1-hydroxy-3-(3-hydroxyphenyl)propan-2-yl)carbamate typically involves the reaction of tert-butyl carbamate with 3-(3-hydroxyphenyl)propan-2-ol. The reaction is carried out in the presence of a base such as sodium hydride or potassium carbonate, which facilitates the formation of the carbamate linkage. The reaction is usually conducted in an organic solvent like tetrahydrofuran or dichloromethane at room temperature.

Industrial Production Methods

Industrial production of tert-Butyl(1-hydroxy-3-(3-hydroxyphenyl)propan-2-yl)carbamate follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl(1-hydroxy-3-(3-hydroxyphenyl)propan-2-yl)carbamate undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

    Reduction: The compound can be reduced to form alcohols.

    Substitution: The carbamate group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of primary or secondary alcohols.

    Substitution: Formation of substituted carbamates or other derivatives.

Scientific Research Applications

tert-Butyl(1-hydroxy-3-(3-hydroxyphenyl)propan-2-yl)carbamate is widely used in scientific research due to its versatility:

    Chemistry: Used as a protecting group for amines in organic synthesis.

    Biology: Employed in the synthesis of biologically active molecules.

    Medicine: Utilized in the development of pharmaceuticals and drug delivery systems.

    Industry: Applied in the production of polymers and other advanced materials.

Mechanism of Action

The mechanism of action of tert-Butyl(1-hydroxy-3-(3-hydroxyphenyl)propan-2-yl)carbamate involves the protection of amine groups through the formation of a stable carbamate linkage. This prevents unwanted reactions at the amine site during subsequent chemical transformations. The compound can be deprotected under acidic or basic conditions to regenerate the free amine.

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl(1-hydroxy-3-phenylpropan-2-yl)carbamate
  • tert-Butyl(1-hydroxy-3-(3-fluorophenyl)propan-2-yl)carbamate
  • tert-Butyl(1-hydroxy-3-(3-methoxyphenyl)propan-2-yl)carbamate

Uniqueness

tert-Butyl(1-hydroxy-3-(3-hydroxyphenyl)propan-2-yl)carbamate is unique due to the presence of the hydroxyphenyl group, which imparts additional reactivity and potential for further functionalization. This makes it a valuable intermediate in the synthesis of complex organic molecules.

Properties

Molecular Formula

C14H21NO4

Molecular Weight

267.32 g/mol

IUPAC Name

tert-butyl N-[1-hydroxy-3-(3-hydroxyphenyl)propan-2-yl]carbamate

InChI

InChI=1S/C14H21NO4/c1-14(2,3)19-13(18)15-11(9-16)7-10-5-4-6-12(17)8-10/h4-6,8,11,16-17H,7,9H2,1-3H3,(H,15,18)

InChI Key

JZAAEHIJIBQGQE-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=CC(=CC=C1)O)CO

Origin of Product

United States

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